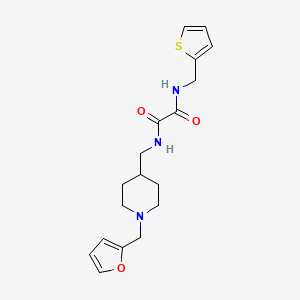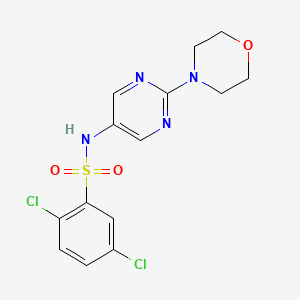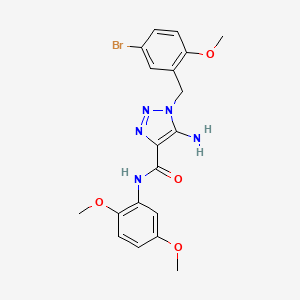![molecular formula C16H22N2O2 B2673293 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide CAS No. 2415620-38-9](/img/structure/B2673293.png)
1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a cyclic amine. The presence of the cyclohexenyl group suggests that it might have interesting chemical properties due to the unsaturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclohexenyl group would introduce an element of unsaturation, and the prop-2-ynyl group could potentially participate in additional reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The cyclohexenyl group could undergo reactions typical of alkenes, such as addition reactions. The carboxamide group could participate in acid-base reactions, and the prop-2-ynyl group could potentially undergo reactions at the alkyne .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures
Hydrogen Bonding in Anticonvulsant Enaminones : Research on similar cyclohexene derivatives has revealed insights into hydrogen bonding and crystal structures. For example, the study of anticonvulsant enaminones has determined the crystal structures of compounds with cyclohexene rings, highlighting the sofa conformations and the significance of hydrogen bonding in molecular chains (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Reactions
Enamine Chemistry : The transformation of cyclohexanone derivatives into enaminones and the subsequent reduction to produce various products illustrates the versatility of cyclohexene derivatives in synthetic organic chemistry (Carlsson & Lawesson, 1982).
Heterocyclic Derivative Syntheses : A study on palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrated the synthesis of heterocyclic derivatives from prop-2-ynyl alpha-ketoamides, showcasing the synthetic potential of cyclohexene derivatives (Bacchi et al., 2005).
Polymer Science and Material Chemistry
Hydrophilic Aliphatic Polyesters : The design and synthesis of new cyclic esters derived from cyclohexanone variants for polymerization indicate the importance of cyclohexene derivatives in developing functional materials (Trollsås et al., 2000).
Anticancer and Enzyme Inhibition
Anticancer and α-Glucosidase Inhibitory Activities : The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives and their evaluation for anticancer and α-glucosidase inhibitory activities highlight the therapeutic potential of cyclohexene derivatives. Specific compounds demonstrated significant activity against various cancer cell lines, emphasizing the role of cyclohexene derivatives in medicinal chemistry (Al-Majid et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-9-17-16(20)14-11-15(19)18(12-14)10-8-13-6-4-3-5-7-13/h1,6,14H,3-5,7-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQFSJHCNKYHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)CCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
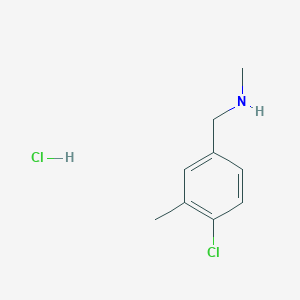
![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)
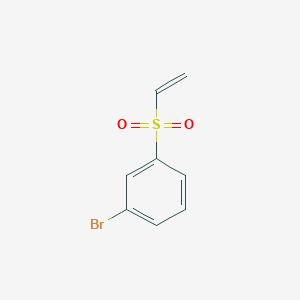
![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)
